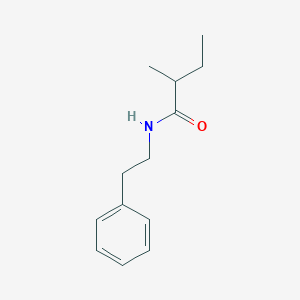

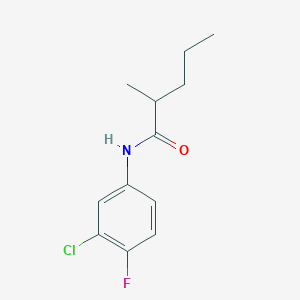

2-methyl-N-(2-phenylethyl)butanamide

説明

2-methyl-N-(2-phenylethyl)butanamide is a natural product found in Streptomyces olivaceus . It has the molecular formula C13H19NO .

Synthesis Analysis

Recently, two compounds 2-methyl-N-(2’-phenylethyl)-butanamide and 3-methyl-N-(2’-phenylethyl)-butanamide were extracted from the marine Streptomyces sp. PNM-9 .Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact mass is 205.146664230 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, it’s worth noting that modification of the propanamide moiety of fentanyl led to a variety of newly emerged fentanyl analogs in recent years .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.30 g/mol, an XLogP3-AA of 2.9, one hydrogen bond donor count, one hydrogen bond acceptor count, five rotatable bond counts, a topological polar surface area of 29.1 Ų, a heavy atom count of 15, and a complexity of 185 .科学的研究の応用

Antimicrobial Activity

2-methyl-N-(2-phenylethyl)butanamide has been identified as a significant compound in the context of antimicrobial applications. In a study conducted by Betancur et al. (2020), this compound was isolated from the culture of marine strain Streptomyces sp. PNM-9 and was found to have inhibitory effects against the rice phytopathogenic bacteria Burkholderia spp. This highlights its potential as a control agent against phytopathogenic bacteria, demonstrating the compound's relevance in agricultural and environmental sciences (Betancur et al., 2020).

Herbicidal Properties

This compound has also been explored for its herbicidal properties. Research by Hashimoto et al. (2010) indicated that derivatives of this compound demonstrated specific herbicidal activity against purple nutsedge, a common and invasive weed species. This suggests its utility in weed control and agricultural management, offering an avenue for developing more targeted and effective herbicides (Hashimoto et al., 2010).

Pharmaceutical Research

In pharmaceutical research, related compounds of this compound have been studied for various therapeutic applications. For instance, Chu et al. (2009) investigated compounds with a similar structure for their potential as CB2 cannabinoid receptor agonists, indicating possible applications in neuropathic pain management (Chu et al., 2009).

将来の方向性

The compounds 2-methyl-N-(2’-phenylethyl)-butanamide and 3-methyl-N-(2’-phenylethyl)-butanamide showed activity against the rice pathogen B. glumae, suggesting they could be used as potential biological fungicides . This indicates a promising future direction for the use of these compounds in plant disease control.

特性

IUPAC Name |

2-methyl-N-(2-phenylethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-11(2)13(15)14-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJCPLZYBIYWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

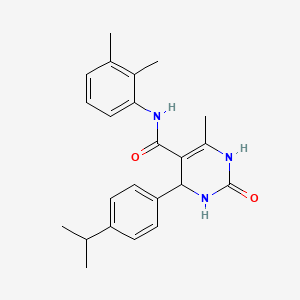

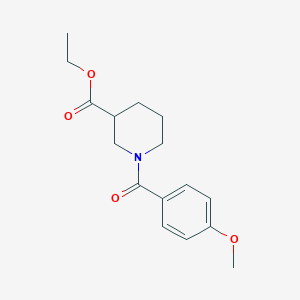

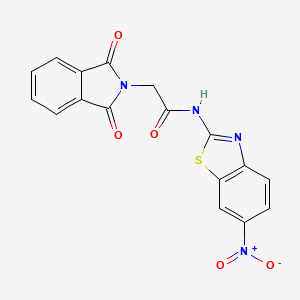

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B3954537.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3954541.png)

![1-(2-fluorophenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3954543.png)

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide](/img/structure/B3954563.png)

![5-[(diisopropylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B3954568.png)

![5-[2-(allyloxy)benzylidene]-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3954588.png)

acetate](/img/structure/B3954615.png)

![6-ethyl-6-methyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B3954626.png)

![2-methyl-3-nitro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3954643.png)